ethyl 2-oxo-1H-quinoxaline-6-carboxylate
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Overview
Description
Ethyl 2-oxo-1H-quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound has a fused benzene and pyrazine ring structure, making it a versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize ethyl 2-oxo-1H-quinoxaline-6-carboxylate involves the condensation reaction between ortho-phenylenediamine and diethyl oxalate. This reaction typically requires a high temperature and a strong acid catalyst . Another method involves the reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. These methods may include the use of recyclable catalysts and solvent-free reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1H-quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by copper salts in the presence of a ligand and a proton source.
Reduction: Reduction reactions often involve the use of hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Copper salts and D-glucose in aqueous ethanol.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
Ethyl 2-oxo-1H-quinoxaline-6-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1H-quinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also induce apoptosis in cancer cells by disrupting the cell cycle .
Comparison with Similar Compounds
Ethyl 2-oxo-1H-quinoxaline-6-carboxylate is unique due to its specific structure and pharmacological activities. Similar compounds include:
Quinazoline: Another nitrogen-containing heterocyclic compound with anticancer properties.
Cinnoline: Known for its antimicrobial activities.
Phthalazine: Used in the synthesis of various pharmaceuticals.
These compounds share some structural similarities but differ in their specific applications and activities.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 2-oxo-1H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)12-6-10(14)13-8/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
IXWKSYUVSVCOQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C=N2 |
Origin of Product |
United States |
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